4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine
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Overview
Description
4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of Substituents: The butylsulfonyl, methyl, and 4-methylphenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. In cancer cells, it can induce apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspases and the release of cytochrome c .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenylpiperazine: A similar compound with a methyl and phenyl group attached to the piperazine ring.
1-(4-methylphenyl)piperazine: Another similar compound with a 4-methylphenyl group attached to the piperazine ring.
Uniqueness
4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other piperazine derivatives and makes it a valuable compound for research and development .
Properties
IUPAC Name |
4-butylsulfonyl-2-methyl-1-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-4-5-12-21(19,20)17-10-11-18(15(3)13-17)16-8-6-14(2)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJORSQIKUOVLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(C(C1)C)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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